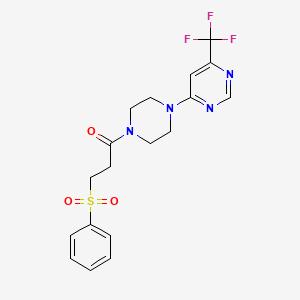
3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is an intriguing organic compound used in various scientific research areas The molecular structure includes a phenylsulfonyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one generally involves multiple steps:
Starting Materials: : A suitable phenylsulfonyl precursor, a 6-(trifluoromethyl)pyrimidine derivative, and piperazine.
Reaction Conditions: : The reactions are typically conducted in an inert atmosphere, using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Reagents such as bases (e.g., potassium carbonate) and coupling agents (e.g., EDCI) facilitate the formation of desired intermediates.
Purification: : The intermediates and final product are purified using techniques like chromatography.
Industrial Production Methods
While specific industrial-scale methods for producing this compound are not well-documented, the principles would mirror laboratory synthesis with optimizations for efficiency, yield, and cost-effectiveness. Scaling up would involve larger reactors, continuous flow systems, and automated purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the sulfonyl or piperazine sites.
Reduction/Oxidation: : The phenylsulfonyl group can be reduced under specific conditions, and the compound may participate in oxidation reactions, affecting the functional groups.
Common Reagents and Conditions
Reagents: : Sodium borohydride for reductions, bromine or hydrogen peroxide for oxidation.
Conditions: : Typical conditions include varying temperatures (0°C to reflux), solvents like ethanol, and catalysts as needed.
Major Products
Depending on the reaction conditions, products may include derivatives with altered sulfonyl or pyrimidine groups, which may further react to form complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Investigated for roles in catalytic cycles due to its functional groups.
Ligand Design: : Used as a scaffold for designing ligands in coordination chemistry.
Biology
Biochemical Probes: : Utilized in studying protein interactions and cellular pathways due to its capacity to bind selectively to biological targets.
Medicine
Drug Discovery: : Explored as a potential lead compound for developing pharmaceuticals, especially targeting receptors or enzymes implicated in diseases.
Diagnostics: : Modified to form part of diagnostic agents in imaging techniques.
Industry
Material Science: : Investigated for potential in creating novel materials with unique electronic or structural properties.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets:
Receptors: : Binding to cellular receptors may alter signaling pathways.
Enzymes: : Inhibition or activation of enzymes, affecting biochemical reactions.
Pathways: : Involvement in metabolic or signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfonyl)-1-(piperazin-1-yl)propan-1-one
3-(Phenylsulfonyl)-1-(4-(trifluoromethyl)pyridin-3-yl)piperazin-1-yl)propan-1-one
3-(Benzylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
Unique Features
Trifluoromethyl Group: : Provides distinct reactivity and biological activity.
Pyrimidine Ring: : Enhances interactions with biological targets, differentiating it from simpler analogs.
This comprehensive overview covers the multifaceted aspects of 3-(Phenylsulfonyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one, highlighting its synthetic pathways, reactivity, and applications in research and industry. What’s next?
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-12-16(23-13-22-15)24-7-9-25(10-8-24)17(26)6-11-29(27,28)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSZQIWKMULLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
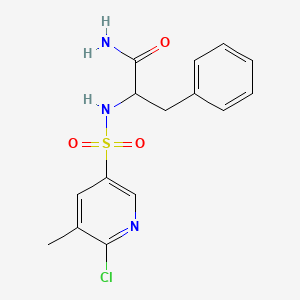
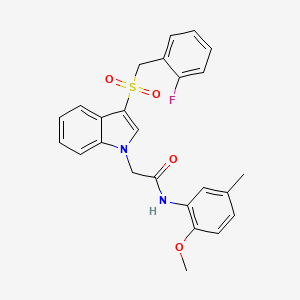
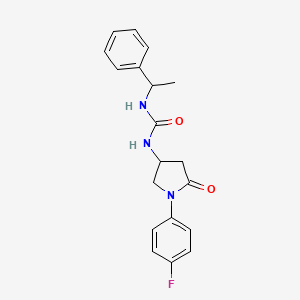


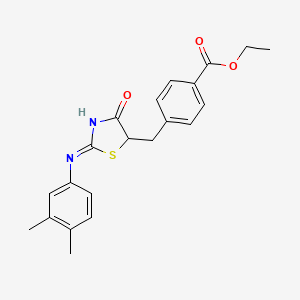
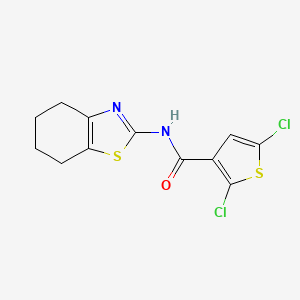
![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982543.png)
![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)
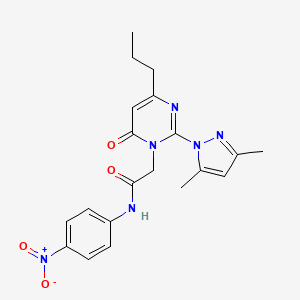
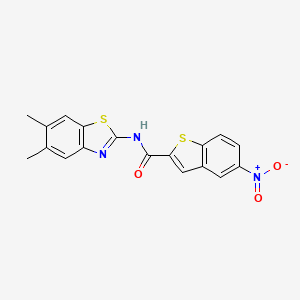
![1-[3-Oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2982548.png)


